molecular formula C19H15ClN2OS B12149947 (5Z)-2-[(3-chlorophenyl)amino]-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one

(5Z)-2-[(3-chlorophenyl)amino]-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one

Cat. No.: B12149947
M. Wt: 354.9 g/mol
InChI Key: QZVKWPAHBBJEBY-NEOBQEPSSA-N
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Description

(5Z)-2-[(3-chlorophenyl)amino]-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one is a complex organic compound with a unique structure that includes a thiazole ring, a chlorophenyl group, and a phenylpropylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-[(3-chlorophenyl)amino]-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one typically involves multi-step organic reactions. One common method includes the condensation of 3-chloroaniline with a thiazole derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, and the product is purified through recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, advanced purification techniques, such as chromatography, are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-[(3-chlorophenyl)amino]-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; often in anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols; reactions are usually conducted in polar solvents.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, reduced, or substituted analogs.

Scientific Research Applications

(5Z)-2-[(3-chlorophenyl)amino]-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (5Z)-2-[(3-chlorophenyl)amino]-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: A related compound with two chlorine atoms on the aniline ring.

    Ringer’s lactate solution: Although not structurally similar, it is another compound used in medical applications.

Uniqueness

(5Z)-2-[(3-chlorophenyl)amino]-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one is unique due to its combination of a thiazole ring with a chlorophenyl and phenylpropylidene moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H15ClN2OS

Molecular Weight

354.9 g/mol

IUPAC Name

(5Z)-2-(3-chlorophenyl)imino-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H15ClN2OS/c1-13(10-14-6-3-2-4-7-14)11-17-18(23)22-19(24-17)21-16-9-5-8-15(20)12-16/h2-12H,1H3,(H,21,22,23)/b13-10+,17-11-

InChI Key

QZVKWPAHBBJEBY-NEOBQEPSSA-N

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)NC(=NC3=CC(=CC=C3)Cl)S2

Canonical SMILES

CC(=CC1=CC=CC=C1)C=C2C(=O)NC(=NC3=CC(=CC=C3)Cl)S2

Origin of Product

United States

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